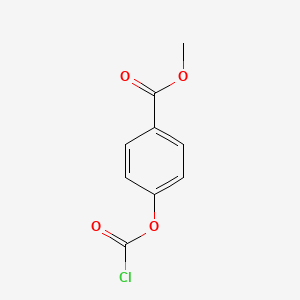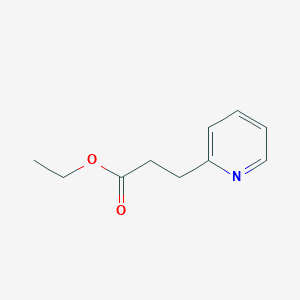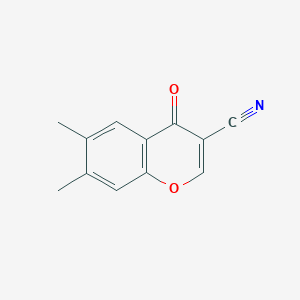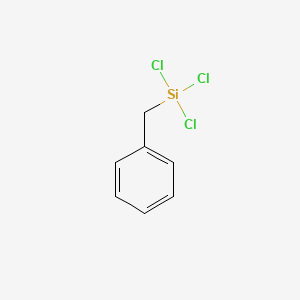
Benzyltrichlorosilane
Descripción general
Descripción
Benzyltrichlorosilane is an organosilicon compound. It is a colorless liquid and its molecular formula is C7H7Cl3Si .
Molecular Structure Analysis
The molecular structure of Benzyltrichlorosilane consists of 7 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, and 1 Silicon atom . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
Benzyltrichlorosilane has a molecular weight of 225.57 g/mol. It has a density of 1.28 g/mL and a boiling point of 213-214 °C (756 mmHg). The compound is sensitive and reacts rapidly with moisture, water, and protic solvents. Its refractive index is between 1.524 and 1.526 .Aplicaciones Científicas De Investigación
Synthesis of Organosilicon Compounds
Benzyltrichlorosilane is often used in the synthesis of various organosilicon compounds . These compounds have a wide range of applications in industries such as electronics, construction, and healthcare.
Bromination of Aromatic Organosilicon Compounds
Research has been conducted on the bromination of benzylalkylchlorosilanes, a category that includes Benzyltrichlorosilane . This process is important in the production of certain types of synthetic materials.
Gel-Based Membranes
Benzyltrichlorosilane may also be used in the creation of gel-based membranes . These membranes have a variety of applications, including water treatment, biomedical applications, and energy storage .
Safety and Hazards
Benzyltrichlorosilane is classified as corrosive. It causes severe skin burns and eye damage. It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. In case of contact, immediate medical attention is necessary .
Mecanismo De Acción
Target of Action
Benzyltrichlorosilane is a chemical compound used as an intermediate in various chemical reactions As an organochlorosilane , it may interact with various biological macromolecules in the body.
Mode of Action
It is known that organochlorosilanes can participate in various chemical reactions, forming bonds with other molecules and altering their properties . The specific interactions of Benzyltrichlorosilane with its targets would depend on the specific context of its use.
Biochemical Pathways
Organochlorosilanes, in general, can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways . The exact pathways and downstream effects would depend on the specific biological context and the other molecules present.
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it participates in .
Result of Action
As an organochlorosilane, it can participate in various chemical reactions, potentially leading to changes in the properties of other molecules .
Action Environment
The action, efficacy, and stability of Benzyltrichlorosilane can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and other conditions . .
Propiedades
IUPAC Name |
benzyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOPSZTUGRENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061117 | |
| Record name | Trichlorobenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltrichlorosilane | |
CAS RN |
770-10-5 | |
| Record name | [(Trichlorosilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((trichlorosilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(trichlorosilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorobenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzyltrichlorosilane interact with silica surfaces?
A1: Benzyltrichlorosilane readily reacts with hydroxyl groups present on silica surfaces. This reaction forms stable Si-O-Si bonds, leading to the formation of a self-assembled monolayer (SAM) of Benzyltrichlorosilane molecules on the silica substrate [, ].
Q2: Can the packing density of these Benzyltrichlorosilane SAMs be controlled?
A2: Yes, research shows that the packing density and molecular orientation within these SAMs are influenced by the presence of co-adsorbates. For instance, mixing Benzyltrichlorosilane with aliphatic chlorosilanes like butyltrichlorosilane or octadecyltrichlorosilane allows for the creation of mixed SAMs with tunable compositions []. The homogeneity of these mixed SAMs is attributed to the formation of in-plane siloxane linkages between neighboring molecules.
Q3: Does the length of the alkyl chain in co-adsorbates affect Benzyltrichlorosilane SAM formation?
A3: Interestingly, the length of the alkyl chain in co-adsorbates can impact the orientation of Benzyltrichlorosilane within mixed SAMs. While shorter chain aliphatics do not significantly influence its orientation, longer chain aliphatics lead to noticeable changes in the orientation of Benzyltrichlorosilane molecules, particularly when the molecule possesses a longer polymethylene spacer (e.g., phenethyltrichlorosilane) [].
Q4: Does Benzyltrichlorosilane undergo similar reactions as allyltrichlorosilane with 8-trimethylsiloxyquinoline?
A4: Unlike allyltrichlorosilane, Benzyltrichlorosilane, and dibenzyldichlorosilane do not undergo a 1,3-rearrangement when reacted with 8-trimethylsiloxyquinoline. Instead, they form hexacoordinated silicon complexes like (oxinate)2SiBnCl and (oxinate)2SiBn2, even with an excess of 8-trimethylsiloxyquinoline. This difference in reactivity is attributed to the "aromatically stabilized allyl moiety" character of the benzyl group [].
Q5: Are there spectroscopic techniques to characterize Benzyltrichlorosilane and its derivatives?
A5: Yes, several spectroscopic techniques are valuable for characterizing Benzyltrichlorosilane and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, can provide information about the silicon environment in these compounds. Additionally, Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the vibrational modes of the molecules, offering insights into their structure and bonding [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

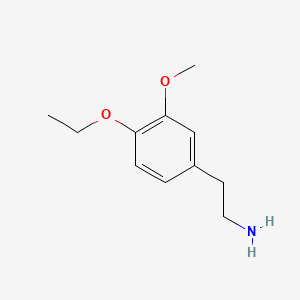

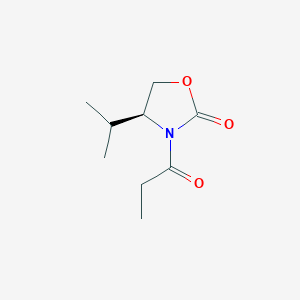
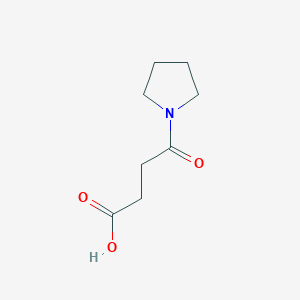
![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)
